molecular formula C11H10Cl2N2 B15087474 7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 922510-81-4

7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B15087474
CAS No.: 922510-81-4
M. Wt: 241.11 g/mol
InChI Key: BARUHFAXIXORGM-UHFFFAOYSA-N
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Description

7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a tricyclic scaffold comprising a pyridine ring fused to an indole system. This core structure, classified as a 1,2,3,4-tetrahydro-γ-carboline, is recognized as a "privileged structure" in medicinal chemistry due to its versatility in interacting with biological targets . The compound has garnered attention as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, identified via high-throughput screening (HTS) campaigns aimed at rescuing mutant CFTR proteins (e.g., F508del and G551D) in cystic fibrosis (CF) patients . Its dichloro substituents at positions 7 and 9 are critical for enhancing CFTR channel activity, as evidenced by dose-response studies showing efficacy comparable to the clinical drug VX-770 (ivacaftor) .

Properties

CAS No.

922510-81-4

Molecular Formula

C11H10Cl2N2

Molecular Weight

241.11 g/mol

IUPAC Name

7,9-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H10Cl2N2/c12-6-3-8(13)11-7-5-14-2-1-9(7)15-10(11)4-6/h3-4,14-15H,1-2,5H2

InChI Key

BARUHFAXIXORGM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C2C(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7,9-dichloroindole with a suitable amine under acidic conditions to form the desired tetrahydroindole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated tetrahydroindole derivatives .

Scientific Research Applications

7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold serves as a template for numerous derivatives with varying substituents. Below, key analogs are compared based on structural features, biological activity, and physicochemical properties.

Structural Analogs and Substituent Effects

Substituents on the core scaffold significantly influence pharmacological profiles. For example:

  • 6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45b) : The fluorine atom at position 6 and methoxy group at position 8 enhance metabolic stability. This compound exhibited moderate CFTR potentiation but was synthesized alongside a 6-chloro-8-methoxy by-product, highlighting the sensitivity of substitution patterns to reaction conditions .
  • 8-Methylsulfonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45k) : The electron-withdrawing methylsulfonyl group at position 8 improves solubility but may reduce membrane permeability. Its biological activity remains under investigation .
  • However, its CFTR activity is less pronounced compared to chlorinated analogs .

Physicochemical Properties

Key physicochemical data for selected analogs are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight UPLC-MS (tR, min) Biological Activity (CFTR Rescue)
7,9-Dichloro derivative 7-Cl, 9-Cl C12H11Cl2N2 260.13 Not reported EC50 ≈ 0.5 µM
6-Fluoro-8-methoxy (45b) 6-F, 8-OCH3 C13H14FN2O 249.11 1.31 Moderate activity
8-Methylsulfonyl (45k) 8-SO2CH3 C13H16N2O2S 280.10 1.10 Under evaluation
6,7-Dimethyl hydrochloride 6-CH3, 7-CH3 C14H18N2Cl 261.76 Not reported Low activity

Patent and Commercial Landscape

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is protected under European Patent EP 2244708, covering novel derivatives and their therapeutic applications . Commercial suppliers (e.g., ECHEMI) list analogs such as 2-acetyl-8-chloro and 6-methyl derivatives, though 7,9-dichloro variants remain proprietary .

Biological Activity

7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 922510-76-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C11_{11}H10_{10}Cl2_2N2_2, with a molecular weight of 241.116 g/mol. Its structure features a pyridoindole framework that is significant in medicinal chemistry.

PropertyValue
CAS Number922510-76-7
Molecular FormulaC11_{11}H10_{10}Cl2_2N2_2
Molecular Weight241.116 g/mol
LogP3.449
PSA27.82

Anticancer Properties

Research indicates that derivatives of pyridoindole compounds exhibit notable anticancer activities. A study highlighted the compound's significant inhibitory effects against various cancer cell lines in the NCI-60 panel. The compound demonstrated variable cell growth inhibition, suggesting a potential mechanism of action linked to the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme activity .

The biological activity of this compound appears to correlate with its interaction with cellular redox systems. The compound's structure allows it to participate in redox reactions that may lead to apoptosis in cancer cells. The COMPARE analysis indicated a moderate correlation (PCC = 0.51) with NQO1 expression across the NCI-60 cell lines .

Study on Anticancer Activity

In a detailed investigation involving five-dose testing of heterocyclic compounds similar to this compound:

  • DPIQ (a related compound) exhibited significant cytotoxicity against multiple cancer cell lines.
  • The GI50 values indicated strong anticancer potential comparable to established chemotherapeutics.

Anti-inflammatory Effects

Another aspect of its biological activity includes anti-inflammatory properties. Compounds structurally related to this compound were found to demonstrate anti-inflammatory effects comparable to indomethacin with effective doses calculated around 8–11 μM .

Research Findings Summary

Recent studies have shown that:

  • Anticancer Activity : Significant inhibition of cell growth in various cancer types.
  • Mechanistic Insights : Correlation with NQO1 expression and apoptosis induction.
  • Anti-inflammatory Potential : Comparable efficacy to known anti-inflammatory drugs.

Q & A

Q. What are the primary synthetic routes for 7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via the Fischer indole synthesis, where substituted aryl-hydrazine hydrochlorides react with N-substituted 4-piperidones. Optimal conditions include using CsF as a catalyst in DMF at 110°C for 2 hours, followed by purification via column chromatography with CH₂Cl₂ . Alternative routes avoid toxic arylhydrazines by employing NaNH₂/KNH₂-based cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones in solvents like THF or toluene under variable temperatures (20°C to solvent boiling point) . Yield improvements rely on solvent choice, catalyst loading, and temperature control.

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming regiochemistry and purity. For example, characteristic signals for the tetrahydro-pyridoindole backbone appear in the δ 2.5–4.0 ppm range for protons adjacent to nitrogen. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by comparing retention times against standards.

Q. What in vitro assays are used to evaluate its biological activity, and how are results interpreted?

  • Methodological Answer : Antiproliferative activity is assessed via the MTT assay against cancer cell lines (e.g., HeLa, A549). Cells are treated with serial dilutions (1–100 µM) for 48–72 hours, and IC₅₀ values are calculated using nonlinear regression. Controls include untreated cells and reference drugs (e.g., cisplatin). Activity discrepancies across cell lines (e.g., higher potency in HepG2 vs. MCF-7) may reflect differences in membrane permeability or target expression .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action as a c-Met inhibitor?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) model compound binding to c-Met’s ATP-binding pocket. Key interactions (e.g., hydrogen bonds with Met1160, hydrophobic contacts with Tyr1230) are identified. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) calculations validate stable binding modes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., serum concentration, incubation time). To address this, standardize experimental conditions (e.g., 10% FBS, 48-hour incubation) and validate findings with orthogonal assays (e.g., clonogenic survival or Western blotting for apoptosis markers). Statistical tools like ANOVA with post-hoc tests identify significant differences .

Q. How is the structure-activity relationship (SAR) optimized to enhance potency and reduce toxicity?

  • Methodological Answer : Systematic substitution at the N-alkyl and sulfonyl groups (e.g., replacing methyl with cyclopentyl) improves target affinity. Toxicity is mitigated by introducing polar groups (e.g., ethylsulfonyl) to reduce off-target effects. In vivo pharmacokinetic studies (e.g., rat models) assess metabolic stability and CNS penetration .

Q. What alternative synthetic routes reduce reliance on toxic intermediates?

  • Methodological Answer : Arylhydrazine-free routes use 3-chlorophenylimine-N-alkyl-4-piperidones cyclized via NaNH₂/KNH₂ in aprotic solvents (e.g., THF). This avoids genotoxic hydrazine byproducts. Reaction efficiency is monitored via TLC, and intermediates are purified via recrystallization .

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